N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-indol-1-yl)propanamide
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Overview
Description
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-indol-1-yl)propanamide is a complex organic compound that features a unique combination of a thiazinane ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-indol-1-yl)propanamide typically involves multiple steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated benzene derivative.
Formation of the Indole Moiety: The indole ring is synthesized separately, often through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling of the Indole and Thiazinane Units: The final step involves coupling the indole and thiazinane units through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.
Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.
Substitution: The phenyl and indole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-indol-1-ylpropanamide |
InChI |
InChI=1S/C21H23N3O3S/c25-21(12-15-23-14-11-17-5-1-2-6-20(17)23)22-18-7-9-19(10-8-18)24-13-3-4-16-28(24,26)27/h1-2,5-11,14H,3-4,12-13,15-16H2,(H,22,25) |
InChI Key |
GPBNUICTYVWUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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